molecular formula C11H14O2 B121967 cis-Methylisoeugenol CAS No. 6380-24-1

cis-Methylisoeugenol

Cat. No.: B121967
CAS No.: 6380-24-1
M. Wt: 178.23 g/mol
InChI Key: NNWHUJCUHAELCL-PLNGDYQASA-N
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Description

cis-Methylisoeugenol, also known as 1,2-dimethoxy-4-(1-propenyl)benzene, is a phenylpropanoid compound. It is the methyl ether derivative of isoeugenol and is found in certain essential oils. This compound is known for its pleasant aroma and is used in the fragrance and flavor industry .

Preparation Methods

cis-Methylisoeugenol can be synthesized from eugenol through a one-step green process involving O-methylation and isomerization. In this method, dimethyl carbonate is used as a green chemistry reagent instead of traditional harmful methylation reagents. The phase transfer catalyst polyethylene glycol 800 is introduced to facilitate the reaction. The optimal reaction conditions include a temperature of 140°C, a reaction time of 3 hours, and specific ratios of dimethyl carbonate, eugenol, polyethylene glycol 800, and potassium carbonate .

Chemical Reactions Analysis

cis-Methylisoeugenol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: It can be reduced to form dihydro derivatives.

    Substitution: It can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine.

Scientific Research Applications

cis-Methylisoeugenol has several scientific research applications:

Mechanism of Action

The mechanism of action of isoeugenyl methyl ether involves its interaction with various molecular targets and pathways. It exerts its effects through the modulation of oxidative stress and inhibition of microbial growth. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit lipid peroxidation .

Comparison with Similar Compounds

cis-Methylisoeugenol is similar to other phenylpropanoids such as eugenol, methyl eugenol, and isoeugenol. it is unique due to its specific methyl ether functional group, which imparts distinct chemical and biological properties. Similar compounds include:

Properties

IUPAC Name

1,2-dimethoxy-4-[(Z)-prop-1-enyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-4-5-9-6-7-10(12-2)11(8-9)13-3/h4-8H,1-3H3/b5-4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNWHUJCUHAELCL-PLNGDYQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC(=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\C1=CC(=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Record name methyl isoeugenol
Source Wikipedia
URL https://en.wikipedia.org/wiki/Methyl_isoeugenol
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101026531
Record name 4-Allyl-1,2-dimethoxy-benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101026531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, colourless to pale yellow liquid; delicate, clove-carnation aroma
Record name Methylisoeugenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041553
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Isoeugenyl methyl ether
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1275/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

270.50 °C. @ 760.00 mm Hg
Record name Methylisoeugenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041553
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble in glycerine and propylene glycol; soluble in most fixed oils, soluble (in ethanol)
Record name Isoeugenyl methyl ether
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1275/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.047-1.053
Record name Isoeugenyl methyl ether
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1275/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

6380-24-1, 93-16-3, 6379-72-2
Record name cis-Methylisoeugenol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isomethyleugenol
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methylisoeugenol, (Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006380241
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1,2-dimethoxy-4-(1-propen-1-yl)-
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Record name 4-Allyl-1,2-dimethoxy-benzene
Source EPA DSSTox
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Record name 4-prop-1-enylveratrole
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Record name METHYLISOEUGENOL, (Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64DPK8DS6F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Methylisoeugenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041553
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

16 - 17 °C
Record name Methylisoeugenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041553
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Isoeugenyl methyl ether commonly used for?

A1: Isoeugenyl methyl ether, also known as cis-Methyl isoeugenol or cis-Methylisoeugenol, is primarily used as a fragrance ingredient. It imparts a carnation-like or spicy aroma to perfumes and cosmetics. [, ]

Q2: Can Isoeugenyl methyl ether cause allergic reactions?

A2: Yes, Isoeugenyl methyl ether has been identified as a potential allergen in fragrance contact dermatitis. [, ] One study showed it was not detected by the standard fragrance mix used for allergy testing, indicating further research is needed. []

Q3: What is the relationship between Isoeugenyl methyl ether and Isoeugenol in terms of allergy?

A3: While chemically related, Isoeugenyl methyl ether did not show cross-reactivity with Isoeugenol in allergy tests. [] This means someone allergic to Isoeugenol might not react to Isoeugenyl methyl ether.

Q4: Where is Isoeugenyl methyl ether found naturally?

A4: Isoeugenyl methyl ether is a natural constituent of the essential oils of various plants, including nutmeg (Myristica fragrans Houtt) and Acorus calamus. [, ] In nutmeg, it is a minor component compared to methyleugenol. []

Q5: How does the content of Isoeugenyl methyl ether vary in Acorus tatarinowii from different regions?

A5: Studies on Acorus tatarinowii, a traditional Chinese medicine, have shown that the content of Isoeugenyl methyl ether in its volatile oil can vary depending on the geographical origin of the plant. [, , ]

Q6: What are the major components of the volatile oil of Acorus tatarinowii along with Isoeugenyl methyl ether?

A6: Alongside Isoeugenyl methyl ether, other major components found in the volatile oil of Acorus tatarinowii include β-asarone, α-asarone, and γ-asarone. [, , , ]

Q7: Can the geographical origin of Acorus tatarinowii be determined based on its volatile oil composition?

A7: Yes, the variation in the relative content of volatile compounds like Isoeugenyl methyl ether in Acorus tatarinowii allows for distinguishing between plants grown in different regions. [, , ] This differentiation is useful for quality control of herbal medicines.

Q8: Are there any studies on the toxicity of Isoeugenyl methyl ether?

A9: Yes, subchronic toxicity of Isoeugenyl methyl ether has been evaluated in rats following 13 weeks of oral administration. [] Details regarding the findings are not available in the provided abstracts.

Q9: Is there any research on dimerization reactions involving Isoeugenyl methyl ether?

A10: Yes, research has been conducted on the dimerization of Isoeugenyl methyl ether, along with related compounds Isoeugenol and Isoeugenyl acetate. [] Specific details about the reaction conditions and outcomes are not available in the provided abstract.

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